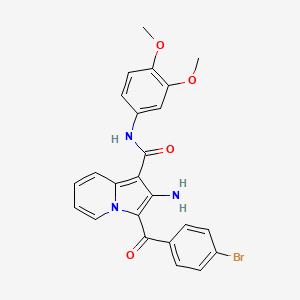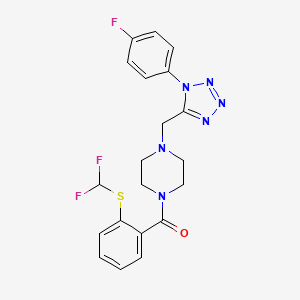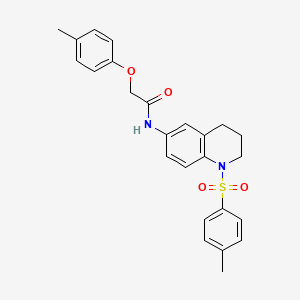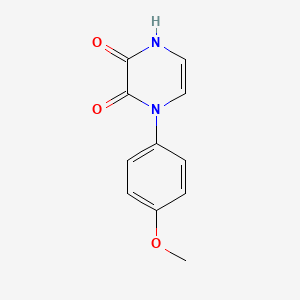![molecular formula C16H22N6O4 B2492864 Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate CAS No. 898448-81-2](/img/structure/B2492864.png)
Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves specific reactions such as Michael addition, cyclization, and amine exchange reactions. For instance, 4-tert-Butyl-5-methylene-3,3-dimethyl-Δ1-1,2,4-triazoline reacts with dimethyl acetylenedicarboxylate to afford products through Michael addition and extensive skeletal rearrangement, indicating a complex synthesis pathway for similar triazine derivatives (Schwan & Warkentin, 1987).
Molecular Structure Analysis
The molecular and solid-state structures of related compounds have been determined using techniques such as X-ray diffraction, NMR, CI mass spectroscopy, and computational calculations. These methods reveal critical insights into the stereochemistry and electronic configuration of molecules like methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate, providing a foundation for understanding the structure of Methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Reactivity studies on similar compounds have shown that they can undergo various reactions, including amine exchange, cyclocondensation, and reactions with dimethyl acetylenedicarboxylate. These reactions lead to the formation of new derivatives with different functional groups, highlighting the versatile chemical reactivity of triazine derivatives (Mironovich & Shcherbinin, 2014).
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
- The compound has been studied for its reactivity in chemical processes. For instance, Ivanov (2020) in Tetrahedron Letters discusses the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates leading to rapid cascade reactions and the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).
Photolysis and Antimicrobial Activities
- Research by Ivanov et al. (2020) in the Russian Chemical Bulletin explores the synthesis of 3-tert-butyl- or 3,4-di-tert-butyl-substituted 8-methylpyrazolo[5,1-c][1,2,4]-triazines, which upon treatment with trifluoroacetic anhydride, produces compounds with antimicrobial and antifungal activities (Ivanov et al., 2020).
Interaction with Other Chemical Entities
- Ivanov and Minyaev (2020) in the Journal of Organometallic Chemistry investigated the interaction of 3,4-di-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine with various chemical agents, providing insights into the chemical properties of similar compounds (Ivanov & Minyaev, 2020).
Larvicidal Properties
- A study by Kumara et al. (2015) in the International Journal of Advanced Research in Chemical Science examined novel derivatives of similar triazine compounds for their mosquito larvicidal activity (Kumara et al., 2015).
Synthesis and Structural Studies
- Research conducted by Iminov et al. (2008) in the journal Synthesis focused on the synthesis of imidazo[1,2-a]quinolines, providing a pathway for the formation of compounds structurally related to the one (Iminov et al., 2008).
Antiviral and Antibacterial Properties
- Castelino et al. (2014) in the European Journal of Medicinal Chemistry synthesized novel thiadiazolotriazin-4-ones showing moderate mosquito-larvicidal and antibacterial activities, relevant to the study of similar triazine derivatives (Castelino et al., 2014).
Propriétés
IUPAC Name |
methyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c1-16(2,3)9-7-21-11-12(19(4)15(25)20(5)13(11)24)17-14(21)22(18-9)8-10(23)26-6/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSGVBLJIDGKTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)
![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492790.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)
![2-(cyclopentylthio)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2492795.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)
![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)
![Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B2492804.png)